东莨菪碱

描述

作用机制

Target of Action

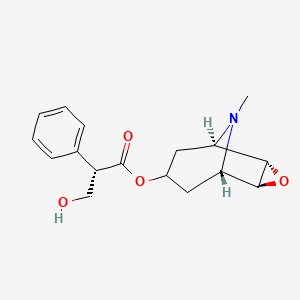

Scopolamine, also known as hyoscine, is a tropane alkaloid that structurally mimics the natural neurotransmitter acetylcholine . Its primary targets are the muscarinic acetylcholine receptors (mAChRs) located in the central nervous system and throughout the body .

Mode of Action

Scopolamine acts as an antagonist to mAChRs, effectively blocking the action of acetylcholine . This interaction results in several therapeutic and adverse effects related to the alteration of parasympathetic nervous system and cholinergic signaling . It inhibits cholinergic-mediated glutamate release in hippocampal neurons, which assist in depolarization, potentiation of action potential, and synaptic suppression .

Biochemical Pathways

Scopolamine’s interaction with mAChRs affects various biochemical pathways. For instance, it can instigate Ca2±induced redox imbalance, inflammation, and cell-death pathways leading to memory impairment . It also promotes phospholipase C activity, leading to the release of inositol trisphosphate (IP3), which then triggers calcium ion release into the cytosol .

Pharmacokinetics

Scopolamine’s ADME (Absorption, Distribution, Metabolism, Excretion) properties significantly impact its bioavailability. It has a bioavailability of 20-40% . It is metabolized in the liver by CYP3A4 and excreted through the kidneys . The half-life of scopolamine is greater with subcutaneous administration at 213 minutes . Following the removal of the transdermal patch system, scopolamine plasma concentrations decrease in a log-linear fashion with a half-life of 9.5 hours .

Result of Action

At the molecular level, scopolamine’s action results in a variety of effects. It can cause blurred vision if applied directly to the eye . At the cellular level, scopolamine has been found to inhibit the migration of lung cancer cells , potentially reducing the likelihood of metastasis . It also has a significant effect on various cellular functions in lung cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of scopolamine. For instance, light intensity and daily exposure to light have a major impact on scopolamine production and plant development . Nitrogen supply is also an important regulating variable that can be applied in a targeted manner for influencing scopolamine and biomass production .

科学研究应用

Scopolamine has a wide range of scientific research applications:

Biology: It is employed in studies investigating the role of acetylcholine in the nervous system.

Medicine: Scopolamine is used to treat motion sickness, postoperative nausea, and vomiting.

生化分析

Biochemical Properties

Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors, exhibiting a parasympatholytic effect . It is more potent than hyoscyamine as a mydriatic and suppressant of salivation, shows weaker spasmolytic effects, and possesses central depressing effects at low therapeutic doses .

Cellular Effects

Scopolamine has been shown to induce cognitive disability in Alzheimer’s disease models, with its effects mediated through different signaling pathways such as phosphatidylinositol-3-kinase (PI3K) and downstream intermediates including protein-kinase-B (Akt), glycogen-synthase-kinase-3β (GSK-3β), cAMP-response-element-binding-protein (CREB), brain-derived-neurotrophic factor (BDNF), and tropomyosin-related-kinase receptor-B (TrKB) .

Molecular Mechanism

Scopolamine’s mechanism of action involves binding to muscarinic acetylcholine receptors as an antagonist, thereby inhibiting the parasympathetic nervous system . This leads to a decrease in activities such as salivation and lacrimation, which are controlled by the parasympathetic nervous system .

Temporal Effects in Laboratory Settings

It is known that scopolamine’s bioavailability is low at 13 ± 1%, presumably because of first-pass metabolism .

Dosage Effects in Animal Models

It is known that scopolamine can induce cognitive disability in Alzheimer’s disease models .

Metabolic Pathways

It is known, however, that scopolamine undergoes first-pass metabolism .

Transport and Distribution

It is known, however, that scopolamine glucoside was found in stem tissue, which is likely the form of transported scopolamine .

Subcellular Localization

It is known that scopolamine acts at the level of muscarinic acetylcholine receptors, which are G protein-coupled receptors located in the cell membrane .

准备方法

Synthetic Routes and Reaction Conditions: Scopolamine can be synthesized through various methods. One notable synthetic route involves the use of tropinone as a starting material. Tropinone undergoes a series of chemical reactions, including reduction, esterification, and epoxidation, to yield scopolamine . Another method involves the use of magnetic field-induced crystallization to prepare scopolamine hydrobromide with high purity .

Industrial Production Methods: Industrial production of scopolamine typically involves the extraction of the compound from plants of the Solanaceae family. The extraction process includes alkalization, extraction with non-polar solvents, and purification via multiple liquid-liquid extraction techniques . Recent advancements have also led to the development of fully synthetic methods to produce scopolamine, reducing reliance on plant sources .

化学反应分析

Types of Reactions: Scopolamine undergoes various chemical reactions, including:

Oxidation: Scopolamine can undergo oxidative demethylation during incubation with cytochrome P-450 enzymes.

Reduction: Reduction reactions can be employed to modify the structure of scopolamine for the synthesis of derivatives.

Substitution: Substitution reactions can be used to introduce different functional groups into the scopolamine molecule.

Common Reagents and Conditions:

Oxidation: Common reagents include cytochrome P-450 enzymes and other oxidative agents.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.

Major Products:

Oxidation: Oxidative demethylation products.

Reduction: Reduced derivatives of scopolamine.

Substitution: Substituted scopolamine derivatives with modified pharmacological properties.

相似化合物的比较

Atropine: Another tropane alkaloid with similar anticholinergic properties.

Hyoscyamine: Structurally similar to scopolamine and also derived from plants of the Solanaceae family.

Meclizine: An antihistamine used to treat motion sickness, similar in its therapeutic application to scopolamine.

Uniqueness of Scopolamine: Scopolamine is unique due to its high efficacy in preventing motion sickness and its ability to be administered through various routes, including transdermal patches . Its rapid onset of action and long duration of effect make it a preferred choice for treating motion sickness and postoperative nausea .

属性

CAS 编号 |

51-34-3 |

|---|---|

分子式 |

C17H21NO4 |

分子量 |

303.35 g/mol |

IUPAC 名称 |

[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/t11?,12-,13?,14?,15-,16+/m1/s1 |

InChI 键 |

STECJAGHUSJQJN-XSZHVHBUSA-N |

杂质 |

(1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine); (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine); (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid); hyoscyamine |

SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4 |

手性 SMILES |

CN1C2CC(CC1[C@@H]3[C@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4 |

规范 SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4 |

外观 |

Solid powder |

颜色/形态 |

Viscous liquid |

熔点 |

59 °C White powder; mp: about 80 °C; specific rotation: -14 deg at 20 °C/D (water) /N-oxide/ |

Key on ui other cas no. |

51-34-3 |

物理描述 |

Scopolamine hydrobromide appears as colorless crystals or white powder or solid. Has no odor. pH (of 5% solution): 4-5.5. Slightly efflorescent in dry air. Bitter, acrid taste. (NTP, 1992) |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

The commercially available transdermal system of scopolamine should be stored at controlled room temperature between 20 and 25 °C. Scopolamine hydrobromide should be stored in tight, light-resistant containers. Scopolamine hydrobromide injections should be stored in light-resistant, single-dose or multiple-dose containers, preferably of USP Type I glass, at 15 to 30 °C; freezing of the injections should be avoided. Commercially available scopolamine hydrobromide soluble tablets should be stored at controlled room temperature (15 to 30 °C). SENSITIVE TO LIGHT & AIR. /HYDROBROMIDE TRIHYDRATE/ |

溶解度 |

1.0X10+5 mg/L Crystals from acetone; very sol in water and alcohol; pH of 0.05 molar soln: 5.85 /Scopolamine hydrochloride/ Sol in 9.5 parts water at 15 °C; freely sol in alcohol, ether, chloroform, acetone; sparingly sol in benzene, petroleum ether Very soluble in hot water In water, 1.0X10+5 mg/L, temp not specified |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Boro Scopol Boro-Scopol Hyoscine Isopto Hyoscine Kwells Scoburen Scopace Scopoderm TTS Scopolamine Scopolamine Cooper Scopolamine Hydrobromide Transderm Scop Transderm V Transderm-V Travacalm HO Vorigeno |

蒸汽压力 |

7.18X10-9 mm Hg at 25 °C (est) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide](/img/structure/B1681498.png)

![Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-](/img/structure/B1681500.png)

![7-{4-[3-Hydroxy-2-methyl-4-(3-methyl-butyryl)-phenoxy]-butoxy}-chromen-2-one](/img/structure/B1681502.png)

![(6aS,6bS,10R,10aR,11aS,11bR)-10,11b-dimethyl-1,2,5,6,6a,6b,7,8,10,10a,11,11a-dodecahydrobenzo[a]fluorene-3,9-dione](/img/structure/B1681509.png)

![[(2S)-1-[[1-[[(3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl] morpholine-4-carboxylate](/img/structure/B1681510.png)